1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic compound known for its vibrant azo dye properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-amino-2-methylphenyl, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 1,3-Naphthalenedisulfonic acid, to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Subsequent Coupling: The resulting azo compound undergoes further coupling reactions with other aromatic amines, such as 4-(benzoylamino)benzoyl, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions in batches.
Continuous Processing: For higher efficiency, continuous processing methods may be employed, where reactants are continuously fed into the reactor, and the product is continuously removed.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic medium.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Aromatic amines, sulfonic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing colored prints.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- involves the interaction of its azo groups with molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The compound’s ability to form stable complexes with other molecules also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: Similar in structure but lacks the complex azo groups.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Another naphthalenedisulfonic acid derivative with different functional groups.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is unique due to its complex structure, which includes multiple azo groups and benzoylamino substituents. This complexity imparts unique properties, such as enhanced stability and specific interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
73287-69-1 |
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Molecular Formula |
C38H30N6O8S2 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
7-[[4-[[4-[(4-benzamidobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H30N6O8S2/c1-23-18-29(40-38(46)26-8-11-28(12-9-26)39-37(45)25-6-4-3-5-7-25)14-16-34(23)43-41-30-15-17-35(24(2)19-30)44-42-31-13-10-27-20-32(53(47,48)49)22-36(33(27)21-31)54(50,51)52/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
WCJYCRSHNUAMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
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